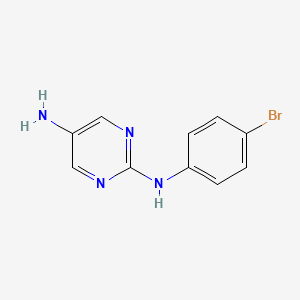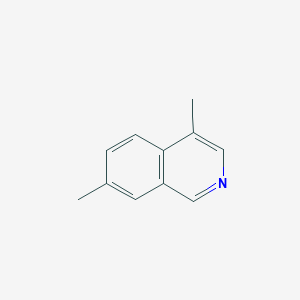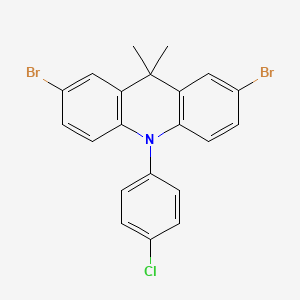
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the acridine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine typically involves a multi-step process. One common method is the Suzuki coupling reaction, where 2,7-dibromo-10-methylacridin-9(10H)-one is reacted with (4-(dimethylamino)phenyl)boronic acid in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The product is then purified using flash column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroacridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted acridines depending on the nucleophile used.
Oxidation Reactions: Acridone derivatives are the major products.
Reduction Reactions: Dihydroacridine derivatives are formed.
Scientific Research Applications
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by intercalating into DNA, thereby disrupting the replication and transcription processes. The presence of bromine and chlorine atoms enhances its binding affinity to the target molecules. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis or cell death.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-10-methylacridin-9(10H)-one: Similar in structure but lacks the 4-chlorophenyl group.
10-(4-Chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but lacks the bromine atoms.
2,7-Dichloro-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine: Similar but has chlorine atoms instead of bromine.
Uniqueness
2,7-Dibromo-10-(4-chlorophenyl)-9,9-dimethyl-9,10-dihydroacridine is unique due to the combination of bromine, chlorine, and methyl groups attached to the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H16Br2ClN |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2,7-dibromo-10-(4-chlorophenyl)-9,9-dimethylacridine |
InChI |
InChI=1S/C21H16Br2ClN/c1-21(2)17-11-13(22)3-9-19(17)25(16-7-5-15(24)6-8-16)20-10-4-14(23)12-18(20)21/h3-12H,1-2H3 |
InChI Key |
WJLILUHARIPZFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


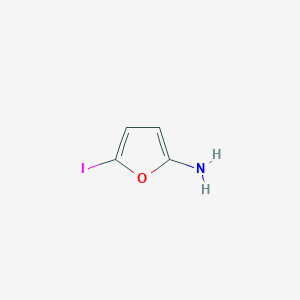
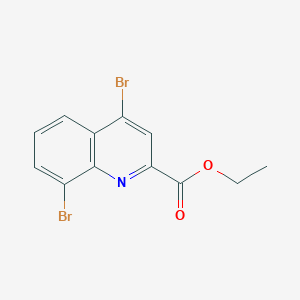
![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
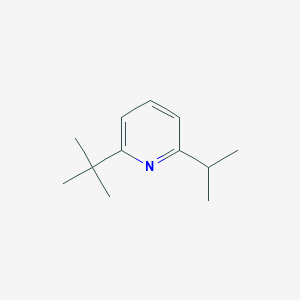
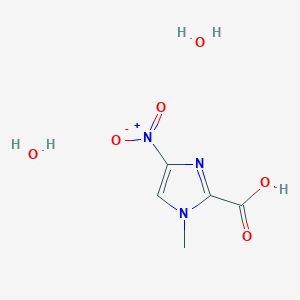
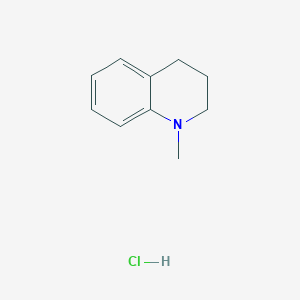
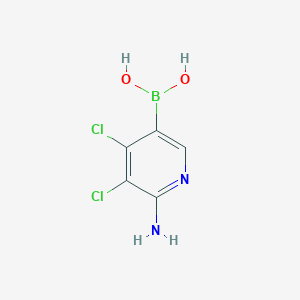
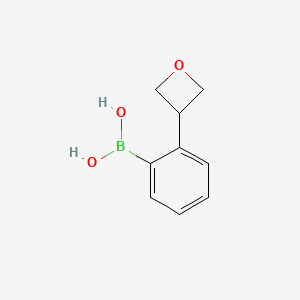
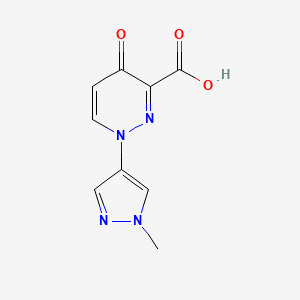
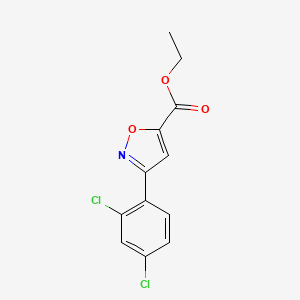
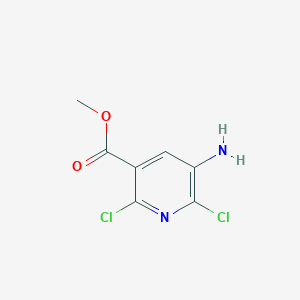
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
